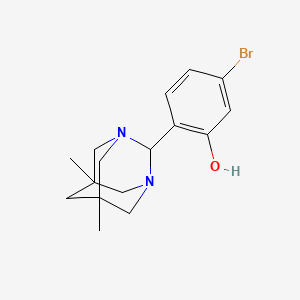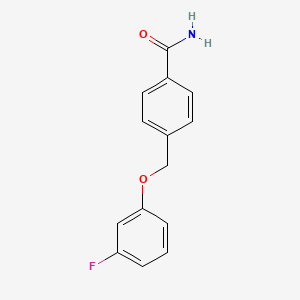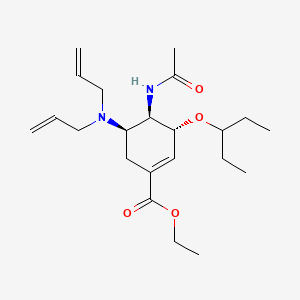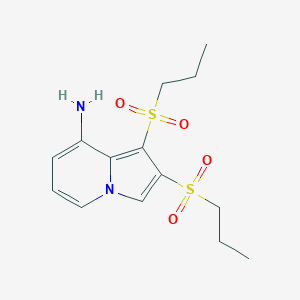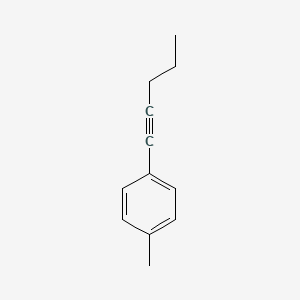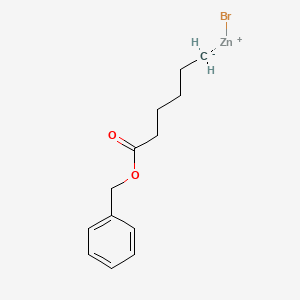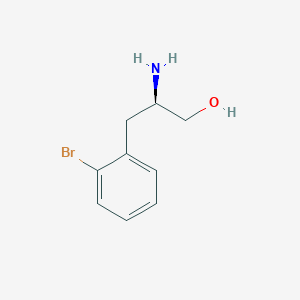
(R)-2-Amino-3-(2-bromophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-3-(2-bromophenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It features a bromophenyl group attached to a propanol backbone, with an amino group on the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(2-bromophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-bromobenzaldehyde.
Aldol Condensation: The 2-bromobenzaldehyde undergoes an aldol condensation with nitromethane to form a nitro alcohol intermediate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(2-bromophenyl)propan-1-ol may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts for enantioselective synthesis are often employed.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-3-(2-bromophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in DMF (Dimethylformamide).
Major Products
Oxidation: 2-Amino-3-(2-bromophenyl)propanal.
Reduction: 2-Methylamino-3-(2-bromophenyl)propan-1-ol.
Substitution: 2-Amino-3-(2-azidophenyl)propan-1-ol.
Aplicaciones Científicas De Investigación
®-2-Amino-3-(2-bromophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-3-(2-bromophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-3-(2-bromophenyl)propan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-Amino-3-(2-chlorophenyl)propan-1-ol: A similar compound with a chlorine atom instead of bromine, which may have different reactivity and biological effects.
2-Amino-3-(2-fluorophenyl)propan-1-ol: Another analog with a fluorine atom, potentially offering different pharmacokinetic properties.
Uniqueness
®-2-Amino-3-(2-bromophenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H12BrNO |
|---|---|
Peso molecular |
230.10 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(2-bromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12BrNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2/t8-/m1/s1 |
Clave InChI |
QDTJZOHATDYRIN-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C[C@H](CO)N)Br |
SMILES canónico |
C1=CC=C(C(=C1)CC(CO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14894039.png)

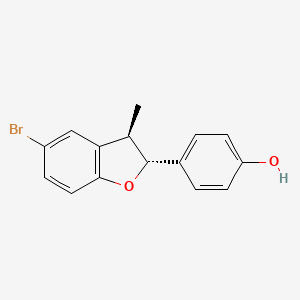
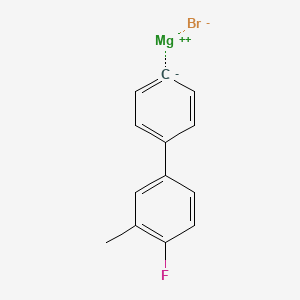

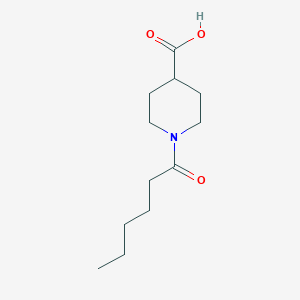
![3-[4-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14894082.png)
